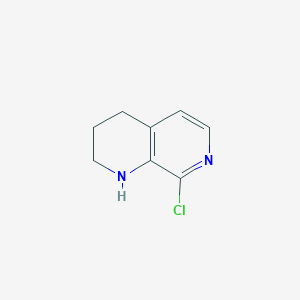

8-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine

Description

Properties

IUPAC Name |

8-chloro-1,2,3,4-tetrahydro-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2/c9-8-7-6(3-5-11-8)2-1-4-10-7/h3,5,10H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVWMAXLCADLIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=NC=C2)Cl)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 8-chloro-1,2,3,4-tetrahydro-1,7-naphthyridine typically relies on:

- Cyclization reactions involving chlorinated pyridines or pyridone derivatives as starting materials.

- Formation of the bicyclic naphthyridine scaffold through intramolecular ring closure.

- Subsequent reduction or hydrogenation steps to achieve the tetrahydro configuration.

This approach allows selective substitution at the 8th position with chlorine and the saturation of the 1,2,3,4 positions in the naphthyridine ring system.

Detailed Preparation Methods

Cyclization of Chlorinated Pyridine Precursors

- Starting from appropriately chlorinated pyridine derivatives, cyclization is induced under controlled conditions to form the fused bicyclic naphthyridine ring.

- Typical reagents and conditions include:

- Use of base catalysts to promote intramolecular nucleophilic attack.

- Controlled heating to facilitate ring closure without decomposing sensitive substituents.

- This method ensures the chlorine atom is retained at the 8th position due to the regioselectivity of the cyclization.

Reduction to Tetrahydro Derivative

- The aromatic naphthyridine intermediate undergoes selective hydrogenation or reduction to saturate the 1,2,3,4 positions.

- Catalytic hydrogenation using palladium or platinum catalysts under mild pressure is commonly employed.

- Alternative chemical reduction methods may use hydride donors under inert atmosphere.

Alternative Routes Involving Epoxide or Chlorohydrin Intermediates

- Research on related tetrahydro-naphthyridines (e.g., 1,2,3,4-tetrahydro-1,5-naphthyridines) shows successful preparation via epoxide openings and chlorohydrin intermediates.

- For example, chlorohydrin derivatives can be treated with sodium hydride in tetrahydrofuran (THF) to induce ring closure and formation of the tetrahydro-naphthyridine core.

- Such methods may be adapted for the 1,7-naphthyridine isomer with appropriate precursor design.

Preparation Data Table

| Step | Starting Material | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1 | Chlorinated pyridine derivative | Base catalyst, heat | Cyclized naphthyridine intermediate | Regioselective formation of bicyclic structure |

| 2 | Naphthyridine intermediate | Pd/C or Pt catalyst, H2 gas, mild pressure | This compound | Selective tetrahydro reduction |

| 3 | Chlorohydrin intermediate | NaH (60% in mineral oil), THF, rt, overnight | Ring-closed tetrahydro-naphthyridine | Alternative method via epoxide opening |

Research Findings and Optimization Notes

- The cyclization step is highly dependent on the choice of base and temperature to avoid side reactions or dechlorination.

- Use of physical methods such as vortexing, ultrasound, or hot water baths can enhance dissolution and reaction rates during preparation steps involving solid intermediates or reagents.

- Purification is typically achieved by flash chromatography on silica gel to isolate the desired compound with high purity.

- Reaction quenching and workup involve aqueous extraction and drying over sodium sulfate to remove residual water before concentration under vacuum.

Practical Preparation Example (Adapted from Related Literature)

- A chlorohydrin precursor (0.10 to 1.0 mmol scale) is suspended in dry THF (1–10 mL).

- Sodium hydride (2 equivalents, 60% dispersion in mineral oil) is added slowly at room temperature.

- The mixture is stirred overnight to allow intramolecular cyclization.

- The reaction is quenched with water, extracted with dichloromethane, washed with brine, dried, and concentrated.

- The residue is purified by silica gel chromatography to yield the tetrahydro-naphthyridine product.

Summary Table of Key Physical and Chemical Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C8H9ClN2 |

| Molecular Weight | 168.62 g/mol |

| CAS Number | 1086392-56-4 |

| Key Functional Groups | Chlorine substitution at C-8, tetrahydro naphthyridine ring |

| Typical Solvents | THF, DCM, DMSO (for stock solutions) |

| Common Catalysts | Pd/C, Pt for hydrogenation |

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or amines.

Major Products Formed:

Oxidation: Formation of corresponding naphthyridine-oxide derivatives.

Reduction: Production of reduced naphthyridine derivatives.

Substitution: Generation of substituted naphthyridine compounds with different functional groups.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 8-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine typically involves multi-step organic reactions. The compound can be derived from naphthyridine precursors through methods such as cyclization and halogenation. For instance, the introduction of the chloro group can be achieved via electrophilic aromatic substitution or direct halogenation of naphthyridine derivatives .

Antimicrobial Properties

Research indicates that naphthyridine derivatives exhibit notable antimicrobial activities. This compound has been investigated for its efficacy against various bacterial strains. Studies have shown that related compounds possess significant antibacterial properties due to their ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .

Anti-inflammatory Effects

The compound has been identified as a potential EP4 receptor antagonist. This action suggests its utility in treating conditions associated with inflammation such as rheumatoid arthritis and endometriosis. By blocking the EP4 receptor, it may help manage symptoms related to these diseases .

Central Nervous System Applications

Recent studies have explored the use of this compound in the development of ligands for metabotropic glutamate receptors (mGluR). These receptors are implicated in various neurological disorders. The compound's derivatives have been synthesized for use as PET imaging agents to study mGluR activity in vivo .

Cancer Treatment

Preliminary research suggests that this compound and its analogs may exhibit anticancer properties by inhibiting tumor growth and metastasis. The mechanisms may involve modulation of signaling pathways associated with cell proliferation and apoptosis .

Antidiabetic Agents

Certain derivatives of naphthyridine have been studied for their antidiabetic effects. The structural modifications in compounds like this compound could enhance their efficacy in regulating glucose metabolism and improving insulin sensitivity .

Case Studies

Mechanism of Action

8-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine is structurally similar to other naphthyridine derivatives, such as 7-methyl-1,2,3,4-tetrahydro-[1,8]naphthyridine. its unique chloro-substitution at the 8-position distinguishes it from other compounds in the same class. This substitution can influence its chemical reactivity and biological activity, making it a valuable compound for specific applications.

Comparison with Similar Compounds

Physicochemical and Reactivity Profiles

Biological Activity

8-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. Its unique structure features a fused ring system with two nitrogen-containing rings, which contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Modulation : The compound has been shown to inhibit enzymes involved in bacterial cell wall synthesis, suggesting antimicrobial properties.

- Neurotransmitter Receptor Interaction : It acts as a modulator of metabotropic glutamate receptors (mGluRs), which are crucial in neurotransmission and implicated in neurological disorders such as anxiety and depression.

- Binding Affinity : Preliminary studies indicate that derivatives of this compound may have therapeutic potential due to their binding affinity to mGluRs, evaluated using radiolabeled compounds for imaging techniques like positron emission tomography (PET).

Biological Activities

Research has highlighted several biological activities associated with this compound:

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to related naphthyridine derivatives:

| Compound Name | Antimicrobial Activity | Neurological Modulation | Antitumor Activity |

|---|---|---|---|

| This compound | Yes | Yes | Potential |

| 1-Methoxy-4,5,9,10-tetrahydropyrido[3,2,1][1,6]naphthyridin-6(8H)-one | Yes | No | Yes |

| Repretinib (1,6-naphthyridin-2(1H)-one) | No | No | Yes |

Case Studies and Research Findings

Several studies have investigated the biological activities of naphthyridine derivatives:

- Antimicrobial Studies : Research indicates that various naphthyridine derivatives exhibit potent antibacterial effects. For instance, nalidixic acid (a well-known naphthyridine derivative) has been extensively studied for its antibacterial properties against Gram-negative bacteria .

- Neurological Applications : A study reported that compounds interacting with mGluRs could potentially treat neurodegenerative diseases. The modulation of these receptors by naphthyridine derivatives could lead to innovative therapeutic strategies for conditions like Alzheimer's disease.

- Antitumor Research : A review highlighted that certain naphthyridine derivatives are being developed as antitumor agents due to their ability to inhibit cancer cell proliferation. The structural characteristics of these compounds play a crucial role in their efficacy against various cancer types .

Q & A

Q. What are the common synthetic routes for 8-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine?

The synthesis typically involves reductive debenzylation or substitution reactions. For example:

- Reductive Debenzylation : 7-Benzyl-substituted intermediates (e.g., 7-benzyl-5,6,7,8-tetrahydro-1,7-naphthyridine) are treated with Pd/C under hydrogen gas (3 atm) in methanol and dioxane at 20°C for 6 hours, yielding the debenzylated product with 78% efficiency as a dihydrochloride salt .

- Substitution Reactions : Chlorine atoms at specific positions can be replaced with nucleophiles (e.g., amines) under controlled conditions, leveraging the reactivity of naphthyridine scaffolds .

- Horner–Wadsworth–Emmons Approach : While developed for 1,8-naphthyridines, this method may adapt to 1,7-naphthyridines by employing phosphoramidate intermediates to construct the fused ring system .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 1.43 ppm for ethyl groups in related naphthyridines) confirm substituent positions and ring saturation .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., C₁₂H₁₅N₂⁺ [M+H]⁺: 187.1235) .

- IR Spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹) .

Q. How is purity assessed during synthesis?

- HPLC/GC-MS : Quantifies impurities and verifies ≥95% purity, critical for pharmacological studies .

- Melting Point Analysis : Sharp melting ranges (e.g., 132–133°C for analogs) indicate crystalline purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Catalyst Screening : Pd/C with trace HCl enhances debenzylation efficiency by preventing side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., THF) improve nucleophilic substitution rates .

- Temperature Control : Low temperatures (-78°C) stabilize intermediates in lithiation steps, as seen in ethyl group additions to naphthyridines .

Q. What strategies address discrepancies in analytical data (e.g., unexpected NMR signals)?

- Impurity Profiling : Use preparative TLC or HPLC to isolate byproducts; compare with reference spectra .

- Isotopic Labeling : ¹⁵N or ¹³C labeling clarifies ambiguous signals in crowded NMR regions .

- X-ray Crystallography : Resolves structural ambiguities caused by tautomerism or stereochemical variations .

Q. How can derivatives be designed for biological activity assessment?

- Position-Specific Functionalization : Introduce electron-withdrawing groups (e.g., -Br, -CF₃) at the 5- or 8-position to modulate electronic properties and enhance target binding .

- Salt Formation : Hydrochloride salts (e.g., 5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride) improve solubility for in vitro assays .

- Bioisosteric Replacement : Replace chlorine with bioisosteres (e.g., -CN or -CF₃) to optimize pharmacokinetic profiles .

Q. What methods mitigate challenges in purification?

- Recrystallization : Use toluene or ethanol/water mixtures to remove unreacted starting materials .

- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates regioisomers .

- Ion-Exchange Resins : Isolate charged derivatives (e.g., hydrochlorides) from neutral impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.